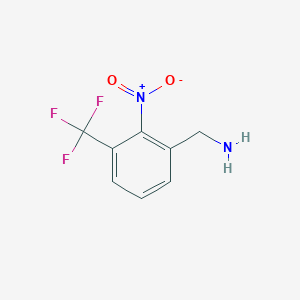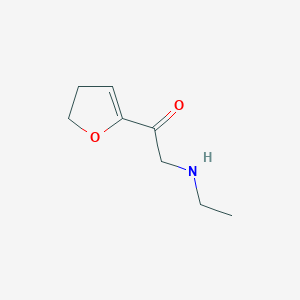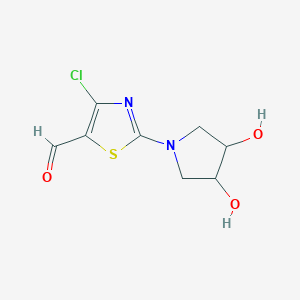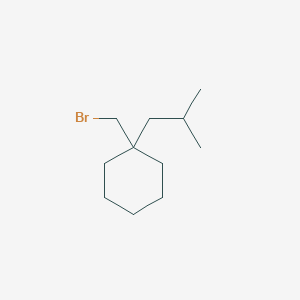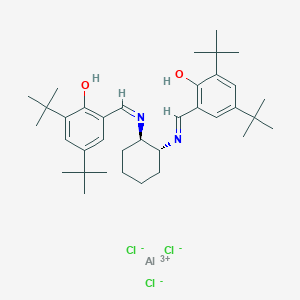
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride is a complex organometallic compound It is known for its unique structure, which includes aluminum coordinated to a Schiff base ligand derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride typically involves the following steps:
Preparation of Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-cyclohexanediamine in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Formation of Aluminum Complex: The Schiff base ligand is then reacted with an aluminum source, such as aluminum chloride, in a suitable solvent like dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and solvents, and maintaining an inert atmosphere to prevent contamination and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Substitution: The ligand environment around the aluminum center can be modified through substitution reactions with other ligands or reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.
Substitution: Reagents such as halides, phosphines, and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminum oxides, while substitution reactions can yield various aluminum-ligand complexes.
Wissenschaftliche Forschungsanwendungen
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Material Science: It is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent or a biochemical probe.
Wirkmechanismus
The mechanism by which (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride exerts its effects involves coordination chemistry principles. The aluminum center can coordinate with various substrates, facilitating catalytic reactions. The steric hindrance provided by the tert-butyl groups and the rigidity of the cyclohexane backbone contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoiron(III)chloride
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)chloride
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminonickel(II)chloride
Uniqueness
The uniqueness of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride lies in its aluminum center, which imparts distinct catalytic properties compared to its iron, cobalt, and nickel analogs. The aluminum complex is particularly effective in reactions requiring Lewis acid catalysis, whereas the other metal complexes may exhibit different reactivity patterns due to their varying electronic and coordination properties.
Eigenschaften
Molekularformel |
C36H54AlCl3N2O2 |
|---|---|
Molekulargewicht |
680.2 g/mol |
IUPAC-Name |
aluminum;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichloride |
InChI |
InChI=1S/C36H54N2O2.Al.3ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;3*1H/q;+3;;;/p-3/t29-,30-;;;;/m1..../s1 |
InChI-Schlüssel |
LLAWSRITXLDNBP-ZYOJYBKFSA-K |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


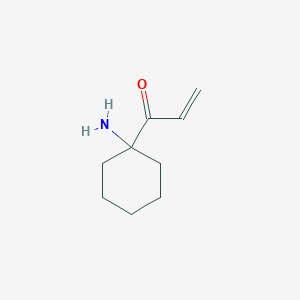
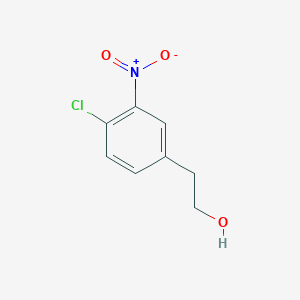
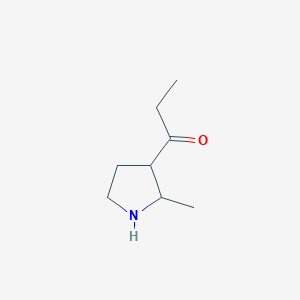
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)
